molecular formula C15H15NO2S B1684309 Armodafinil CAS No. 112111-43-0

Armodafinil

货号 B1684309
CAS 编号: 112111-43-0
分子量: 273.4 g/mol
InChI 键: YFGHCGITMMYXAQ-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Armodafinil is a medication used to promote wakefulness. It is primarily used to treat excessive sleepiness caused by narcolepsy, obstructive sleep apnea, or shift work sleep disorder . Armodafinil is the R-enantiomer of Modafinil and binds to the dopamine transporter, inhibiting dopamine reuptake .


Synthesis Analysis

The synthesis of Armodafinil involves organocatalyzed and non-heme iron-catalyzed sulfoxidation using H2O2 as an environmentally benign oxidant . The process introduces three deuterons into the Armodafinil molecule .


Molecular Structure Analysis

Armodafinil has a molecular formula of C15H15NO2S, with an average molecular weight of 273.35 g/mol and a monoisotopic mass of 273.082349901 .


Chemical Reactions Analysis

Armodafinil undergoes hydrogen–deuterium exchange reactions at carbon centers, introducing three deuterons into the molecule . The introduced deuterons do not undergo back exchange under neutral and acidic conditions .


Physical And Chemical Properties Analysis

Armodafinil has a longer half-life than Modafinil, which may make it more effective at improving wakefulness in patients with excessive daytime sleepiness . At steady state, Armodafinil produces consistently higher plasma drug concentrations late in the day than Modafinil when compared on a milligram-to-milligram basis .

科学研究应用

Cognitive Function Recovery in Sleep-Deprived Rats

Armodafinil has shown promising results in the recovery of cognitive functions in sleep-deprived rats. A study formulated armodafinil in a nanocrystal hydrogel for intranasal administration, which proved more efficient than oral administration. This formulation significantly improved cognitive awareness and wakefulness in sleep-deprived rats, indicating its potential as a treatment measure for sleep deprivation (Zhu et al., 2021).

Improvement of Wakefulness and Memory in OSA/HS Patients

Armodafinil has been evaluated as an adjunct treatment for patients with obstructive sleep apnea/hypopnea syndrome (OSA/HS). It significantly improved wakefulness, cognitive condition, and long-term memory, while reducing fatigue compared to a placebo. This suggests armodafinil’s utility in improving the quality of life in patients with OSA/HS (Hirshkowitz et al., 2007).

Pharmacokinetic Profile and Therapeutic Potential

Armodafinil has a pharmacokinetic profile that suggests sustained wake promotion throughout the day. Clinical trials demonstrate its efficacy and safety, similar to its parent compound modafinil. The longer duration of effect may lead to improved patient response and compliance in conditions such as narcolepsy and obstructive sleep apnea (Lankford, 2008).

Dopaminergic Activity in Adults

A study using positron emission tomography examined armodafinil's effects on the dopamine transporter (DAT) and extracellular dopamine levels. It found that armodafinil occupied the striatal DAT and was associated with changes in extracellular dopamine, implicating its action on DAT as a potential mechanism for improving wakefulness (Spencer et al., 2010).

Drug Interactions

A study evaluating the potential pharmacokinetic drug-drug interaction of armodafinil with medications metabolized by cytochrome P450 enzymes revealed that it is a moderate inducer of CYP3A4 and a moderate inhibitor of CYP2C19. This finding is significant for considering dosage adjustments for drugs that are substrates of these enzymes when administered with armodafinil (Darwish et al., 2008).

安全和危害

Armodafinil may cause serious side effects, including skin rashes serious enough to require hospitalization, unusual bleeding, skin sores or blistering, mouth sores, trouble swallowing, chest pain, uneven heartbeats, depression, anxiety, hallucinations, aggression, unusual thoughts or behavior, and suicidal thoughts . It is contraindicated in individuals who have had a rash or allergic reaction caused by Armodafinil or Modafinil .

未来方向

Armodafinil is currently FDA-approved to treat excessive daytime sleepiness associated with obstructive sleep apnea, narcolepsy, and shift work disorder. It is commonly used off-label to treat attention deficit hyperactivity disorder, chronic fatigue syndrome, and major depressive disorder, and has been repurposed as an adjunctive treatment for bipolar disorder . Future research may explore other potential uses and benefits of Armodafinil.

属性

IUPAC Name

2-[(R)-benzhydrylsulfinyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGHCGITMMYXAQ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920667
Record name Armodafinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nuvigil (armodafinil) is a single-isomer of modafini. The exact mechanism of action is unknown. Armodafinil belongs to a class of drugs known as eugeroics, which are stimulants that provide long-lasting mental arousal. Pharmacologically, armodafinil does not bind to or inhibit several receptors and enzymes potentially relevant for sleep/wake regulation. Armodafinil is not a direct- or indirect-acting dopamine receptor agonist. However, in vitro, both armodafinil and modafinil bind to the dopamine transporter and inhibit dopamine reuptake. [Medilexicon]
Record name Armodafinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Armodafinil

CAS RN

112111-43-0
Record name (-)-Modafinil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112111-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Armodafinil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armodafinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Armodafinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2R-[(Diphenylmethyl)sulfinyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARMODAFINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V63XWA605I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 g (38.9 mmoles) of 2-[(diphenylmethyl)thio]acetamide are dissolved in 100 ml of dichloromethane. The solution is added with 15.7 g of 68% w/w ε-phthalimidoperhexanoic acid, keeping the temperature at about 20° C., and after 6 h is diluted with water, adjusting the pH to 8–9 with aqueous ammonia. The resulting phases are separated and the organic one is evaporated to dryness, to obtain 8.5 g of 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil). Molar yield: 80%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lafon also disclosed the use of an intermediate, a racemic mixture of benzhydrylsulphinylacetic acid to prepare an isomer of modafinil in U.S. Pat. No. 4,927,855, referring to French patent 2,326,181B. The racemic mixture of the acid was reacted with the (−)-α-methylbenzylamine to provide the (−)-benzhydrylsulphinylacetate of (−)-methylbenzylamine which is acidified with concentrated hydrochloric acid to provide (−)benzyhydrylsulphinylacetic acid. The levo-acid thus produced was then reacted with methylsulfate in water and sodium bicarbonate to provide methyl(−)benzhydrylsulphinylacetate. The acetate was then amidated with ammonia gas to provide (−)benzhydrylsulphinylacetamide.
Name
acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Armodafinil
Reactant of Route 2
Armodafinil
Reactant of Route 3
Armodafinil
Reactant of Route 4
Reactant of Route 4
Armodafinil
Reactant of Route 5
Armodafinil
Reactant of Route 6
Armodafinil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。